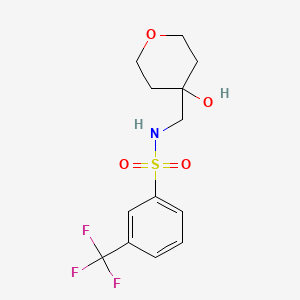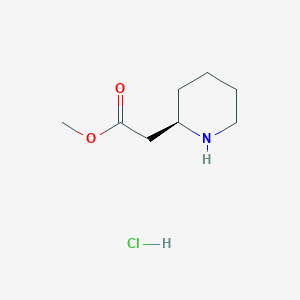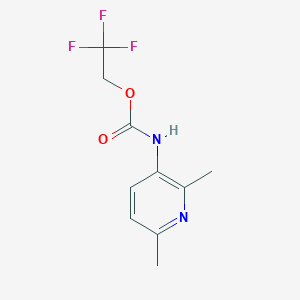![molecular formula C18H18ClN5OS B2584795 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 587010-58-0](/img/structure/B2584795.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an amino group, a triazole ring, a sulfanyl group, and an acetamide group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the triazole ring and the various functional groups .Chemical Reactions Analysis
The chemical reactions that this compound could participate in would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the triazole ring might undergo reactions with electrophiles, and the acetamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces it can form .Aplicaciones Científicas De Investigación
Cholinesterase Inhibition
Research has shown that derivatives of 1,2,4-triazole, similar to the compound , exhibit moderate to potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The study on new synthetic 1,2,4-triazole derivatives highlights their potential therapeutic applications in managing conditions associated with cholinesterase activity (Riaz et al., 2020).
Vibrational Spectroscopic Analysis
Another study focused on the vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on similar molecules. This research provides valuable insights into the structural and electronic characteristics of these compounds, underlining their potential in antiviral applications and material science (Jenepha Mary, Pradhan, & James, 2022).
Radiosynthesis Applications
Compounds with chloroacetanilide and dichloroacetamide groups, akin to the given chemical structure, have been synthesized for high-specific-activity studies on their metabolism and mode of action, indicating their relevance in agricultural chemistry and environmental studies (Latli & Casida, 1995).
Anti-Exudative Activity
Research into pyrolin derivatives of 1,2,4-triazole compounds, including structures similar to the one , has uncovered their potential anti-exudative properties, suggesting possible medical applications in reducing inflammation or edema (Chalenko et al., 2019).
Enzyme Inhibition and Molecular Docking Studies
Derivatives of 1,2,4-triazole and acetamide have been evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase and butyrylcholinesterase, along with molecular docking studies to understand their interaction with biological targets. These studies suggest these compounds' potential in designing inhibitors for enzymes related to neurodegenerative diseases and other medical conditions (Rehman et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-6-5-7-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-8-3-4-9-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBLNNAMHGJZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)




![3-{[7-chloro-3-(morpholinocarbonyl)-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2584724.png)
![N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2584726.png)
![N-[2-[(5E)-5-[(4-Chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]prop-2-enamide](/img/structure/B2584727.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2584728.png)


![3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2584732.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2584733.png)
![2-[(4-methylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2584734.png)